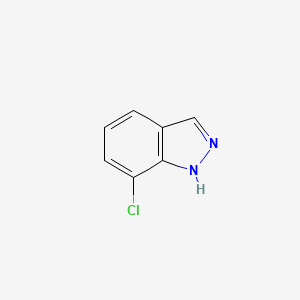

7-chloro-1H-indazole

Overview

Description

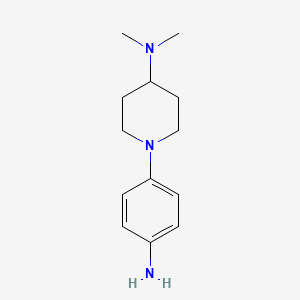

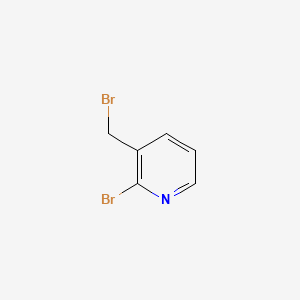

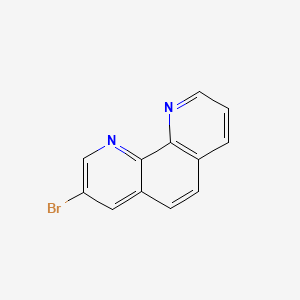

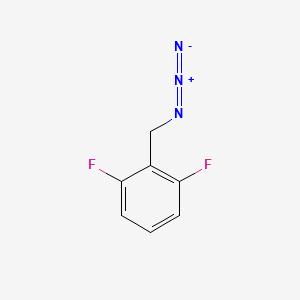

7-Chloro-1H-indazole is a derivative of indazole . Indazole is a heterocyclic aromatic organic compound that consists of a benzene ring fused to a pyrazole ring . The molecular weight of 7-Chloro-1H-indazole is 152.58 .

Synthesis Analysis

Indazoles can be synthesized through various methods. One of the common methods involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another method involves the reaction between benzonitrile and hydrazine under certain conditions to produce benzylidenehydrazine .

Molecular Structure Analysis

The molecular structure of 7-Chloro-1H-indazole consists of a benzene ring fused to a pyrazole ring . The molecule is amphoteric, which means it can be protonated to an indazolium cation or deprotonated to an indazolate anion .

Chemical Reactions Analysis

Indazoles, being heteroaromatics, undergo electrophilic substitution reactions such as halogenation, nitration, sulfonation, alkylation, acylation, and many more .

Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Chloro-1H-indazole include a molecular weight of 152.58 . More specific properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Medicinal Applications

Indazole-containing heterocyclic compounds, including 7-chloro-1H-indazole, have a wide variety of medicinal applications . They are used as antihypertensive , anticancer , antidepressant , anti-inflammatory , and antibacterial agents .

Inhibitors of Phosphoinositide 3-Kinase δ

Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .

Antimicrobial Activities

The antimicrobial activities of indazoles have been studied, and it was found that the majority of the compounds had moderate-to-high activity against the test cultures of Staphylococcus spp. , Pseudomonas aeruginosa , Proteus spp. , and Escherichia coli .

Antistaphylococcal Activity

2,3-Diphenyl-7-(5-nitrofurfurylidene)-3,3a,4,5,6,7-hexahydroindazole, a derivative of indazole, was found to have high antistaphylococcal activity .

Anti-Inflammatory Applications

Chemokines play a key role in the pathogenesis of acute pancreatitis, and blocking chemokine production or action is a major target for pharmacological intervention in a variety of inflammatory diseases, such as acute pancreatitis . Indazoles, including 7-chloro-1H-indazole, can be used in this context.

Synthesis of Other Compounds

Indazoles are important building blocks for many bioactive natural products and commercially available drugs . They are used in the synthesis of various other compounds, contributing to the development of new drugs and treatments .

Safety and Hazards

Future Directions

Indazole derivatives have been investigated for various medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Therefore, the future directions of 7-Chloro-1H-indazole could potentially involve further exploration of its medicinal applications.

Mechanism of Action

Target of Action

Indazole derivatives, in general, have been found to inhibit, regulate, and/or modulate various kinases, including chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or sgk) . These kinases play a crucial role in cellular processes such as cell cycle progression and volume regulation .

Mode of Action

For instance, some indazole derivatives inhibit the activity of kinases, thereby affecting the signaling pathways that these kinases are involved in .

Biochemical Pathways

For example, the inhibition of CHK1 and CHK2 kinases can affect the cell cycle, while the modulation of SGK can influence cell volume regulation .

Result of Action

The inhibition, regulation, and/or modulation of kinases by indazole derivatives can lead to changes in cellular processes, potentially resulting in therapeutic effects .

properties

IUPAC Name |

7-chloro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYOYUQVNPTVQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455690 | |

| Record name | 7-chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-1H-indazole | |

CAS RN |

37435-12-4 | |

| Record name | 7-chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Chloro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 7-chloro-1H-indazole a potent inhibitor of enzymes like polyphenol oxidase (PPO)?

A1: While the exact mechanism of inhibition by 7-chloro-1H-indazole is not fully elucidated in the provided research, the studies highlight its strong inhibitory effect on PPO. [, ] It's likely that 7-chloro-1H-indazole binds to the active site of PPO, hindering its interaction with its substrate and thus preventing enzymatic browning in foods like potatoes. [] Further research, including kinetic studies and potentially co-crystallization experiments, could provide a clearer understanding of the binding interactions and mechanism of inhibition.

Q2: How does the inhibitory effect of 7-chloro-1H-indazole on Lactoperoxidase (LPO) compare to its effect on PPO?

A2: Both studies demonstrate that 7-chloro-1H-indazole acts as an inhibitor for both LPO and PPO. [, ] Interestingly, it shows significantly stronger inhibition of PPO with a Ki value of 0.15 ± 0.04 mM compared to its effect on LPO (Ki: 21.05 ± 4.62 µM). [, ] This difference in Ki values suggests that 7-chloro-1H-indazole might have a higher binding affinity for PPO or interacts differently with the active sites of these two enzymes. Further research is needed to explore the structural basis for this difference in inhibitory potency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzene, [(4-pentenyloxy)methyl]-](/img/structure/B1279034.png)